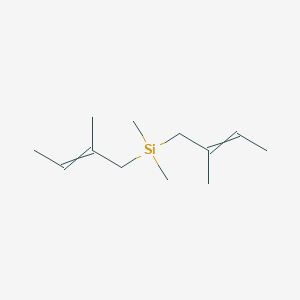
Dimethylbis(2-methylbut-2-EN-1-YL)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(2-methylbut-2-en-1-yl)silane is a chemical compound with the molecular formula C12H24Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-methylbut-2-en-1-yl)silane typically involves the reaction of dimethylchlorosilane with 2-methylbut-2-en-1-yl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at a low temperature to control the reaction rate and improve the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(2-methylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines can react with the silicon atom under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dimethylbis(2-methylbut-2-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Dimethylbis(2-methylbut-2-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Dimethylbis(2-methyl-1H-inden-1-yl)silane
- Dimethylbis(2-methyl-2-butenyl)silane
Uniqueness
Dimethylbis(2-methylbut-2-en-1-yl)silane is unique due to its specific structure, which includes two 2-methylbut-2-en-1-yl groups bonded to a silicon atom. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the double bonds in the 2-methylbut-2-en-1-yl groups can influence the compound’s reactivity in oxidation and substitution reactions.
Properties
CAS No. |
64065-18-5 |
|---|---|
Molecular Formula |
C12H24Si |
Molecular Weight |
196.40 g/mol |
IUPAC Name |
dimethyl-bis(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C12H24Si/c1-7-11(3)9-13(5,6)10-12(4)8-2/h7-8H,9-10H2,1-6H3 |
InChI Key |
ZEBGGWOJZCFEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C[Si](C)(C)CC(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















